molecular formula C15H22N2O2S B3726717 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

Cat. No. B3726717
M. Wt: 294.4 g/mol
InChI Key: URMQXODJZSDZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in laboratory experiments is that it has been shown to be relatively non-toxic to normal cells. However, one limitation is that it may not be effective against all types of cancer.

Future Directions

There are a number of potential future directions for research on 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone. These include:
1. Further studies on its mechanism of action and how it interacts with cancer cells.
2. Studies on its potential use in combination with other drugs to enhance its effectiveness.
3. Studies on its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders.
4. Development of new synthetic methods for the compound to improve its yield and purity.
5. Studies on its potential use in the development of new drug delivery systems.

Scientific Research Applications

The compound has been studied for its potential use as a therapeutic agent for various diseases. Studies have shown that it has antitumor activity and may be effective in treating certain types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-cyclohexyl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-10-20-15-16-13(18)12(4-2)14(19)17(15)11-8-6-5-7-9-11/h3,11,18H,1,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMQXODJZSDZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2CCCCC2)SCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 2
2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 3
Reactant of Route 3
2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 4
2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 5
2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 6
2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.